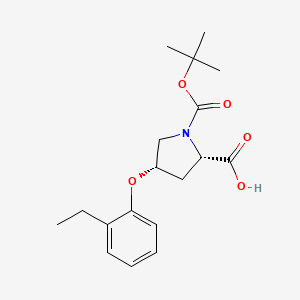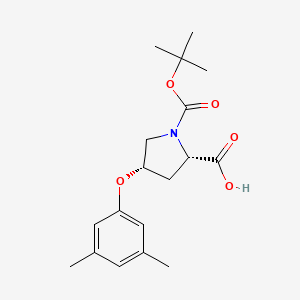![molecular formula C12H20N2 B3161333 N,N-Dimethyl-4-[(propylamino)methyl]aniline CAS No. 869942-59-6](/img/structure/B3161333.png)
N,N-Dimethyl-4-[(propylamino)methyl]aniline
Descripción general
Descripción
N,N-Dimethyl-4-[(propylamino)methyl]aniline: is an organic compound with the molecular formula C12H20N2 It is a tertiary amine, featuring a dimethylamino group attached to a phenyl ring, which is further substituted with a propylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method involves the alkylation of aniline with propylamine and formaldehyde under acidic conditions to form the intermediate, which is then methylated using methyl iodide or dimethyl sulfate.
Reductive Amination: Another method involves the reductive amination of 4-(propylamino)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves the alkylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: It can be reduced to form secondary amines or primary amines depending on the reducing conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides, quinones.
Reduction: Secondary amines, primary amines.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.
Synthesis: Employed in the synthesis of dyes, pigments, and other organic compounds.
Biology:
Biochemical Studies: Utilized in studying enzyme interactions and as a probe in biochemical assays.
Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry:
Dye Manufacturing: Used in the production of dyes and pigments for textiles and plastics.
Polymer Industry: Acts as a curing agent in the production of certain polymers and resins.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-4-[(propylamino)methyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its tertiary amine group allows it to form stable complexes with transition metals, facilitating catalytic reactions .
Comparación Con Compuestos Similares
N,N-Dimethylaniline: A tertiary amine with similar chemical properties but lacks the propylamino group.
N,N-Diethylaniline: Similar structure but with ethyl groups instead of methyl groups.
N,N-Dimethyl-4-aminobenzaldehyde: Similar aromatic structure but with an aldehyde group instead of a propylamino group.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(propylaminomethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3/h5-8,13H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMFUJRZOQGYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B3161311.png)
![1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone](/img/structure/B3161315.png)
![(butan-2-yl)[(furan-2-yl)methyl]amine](/img/structure/B3161319.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3161343.png)
![3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B3161350.png)
